
(But-3-enyloxy)(tert-butyl)dimethylsilane
Overview
Description
(But-3-enyloxy)(tert-butyl)dimethylsilane is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. This compound is commonly used as a reagent in various chemical reactions, making it a valuable tool for researchers in the field. In
Scientific Research Applications
It is used for producing 3-hydroxy-1H-pyrrole with a 55% yield and can react with mild electrophiles (Hill, Imam, Mcnab, & O'neill, 2009).
Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a derivative, is used as a chiral building block in dipeptide synthesis with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).
(3-(tert-butylperoxy)propyl)trimethoxysilane, a related compound, serves as a coupling agent and initiator, particularly in modifying nano-TiO2 and initiating polymerization (Ma, Dong, Zijian, Yang, Jia, Yutao, Tang, & Wang, 2016).
It plays a crucial role in the total synthesis of papulacandin D, an antifungal agent (Barrett, Peña, & Willardsen, 1995).
Dimethyl-tert-butylsilyl derivatives, including this compound, are useful in various hydroxyl-protecting applications, such as the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).
The synthesized compound has potential applications in chemical research due to its novel structure and iodine-functionalized allylic iodide group (Bouarata, Tebbani, & Mosset, 2012).
[(tert-Butyldimethylsilyl)oxy]methanethiol, a nucleophilic reagent related to this compound, is used for introducing protected bivalent sulfur in scientific research (Dong, Clive, & Gao, 2015).
Tert-Butyl (chloro) dimethylsilane reacts with primary and secondary amines to produce compounds with high stabilities toward hydrolysis and lower chemical reactivities compared to their trimethylsilyl analogs (Bowser & Bringley, 1985).
The bisphenol 1,3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, a related compound, is a moderately efficient antioxidant and polymerization inhibitor (Lucarini, Pedulli, Valgimigli, Amorati, & Minisci, 2001).
Hydroxytelechelic polyisobutylenes synthesized with tert-butyl-dimethyl-(4-methyl-pent-4-enyloxy)-silane exhibit greater acid resistance than commercial polyurethane (Li, Wu, Shan, Zhang, Zhao, Gong, Guo, & Wu, 2019).
Safety and Hazards
“(But-3-enyloxy)(tert-butyl)dimethylsilane” should be handled with care. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .
Properties
IUPAC Name |
but-3-enoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7H,1,8-9H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEJDOVXJLMAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434015 | |
| Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108794-10-1 | |
| Record name | (but-3-enyloxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
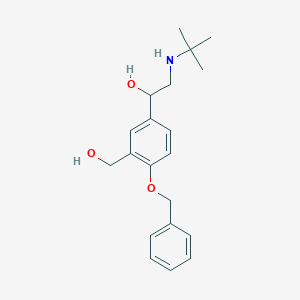
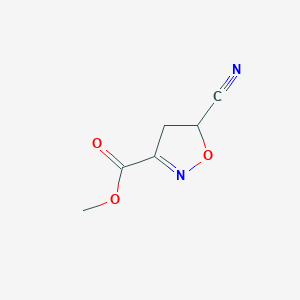

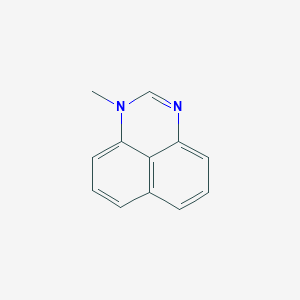

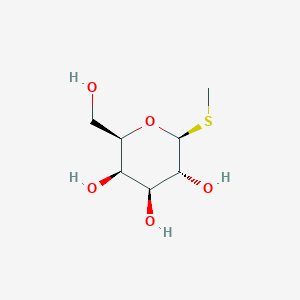


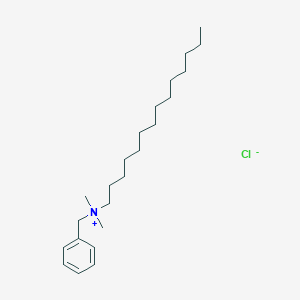

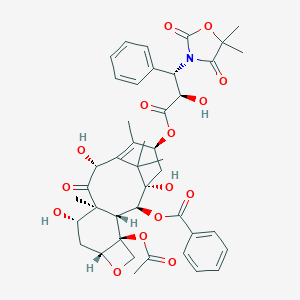

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)

